![molecular formula C13H31NO3Si B14297061 N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine CAS No. 112309-65-6](/img/structure/B14297061.png)
N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group and a trimethoxysilyl group attached to an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine typically involves the reaction of butylamine with a trimethoxysilyl-containing reagent. One common method is the reaction of butylamine with 3-(trimethoxysilyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation Reactions: The compound can react with carbonyl-containing compounds to form imines or enamines.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents for this compound.
Acylating Agents: Acyl chlorides or anhydrides can be used for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while acylation can produce amides.
科学研究应用
Chemistry: In chemistry, N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine is used as a building block for the synthesis of more complex molecules. Its ability to form stable complexes with metals makes it valuable in catalysis and material science.
Biology and Medicine: In biological research, this compound can be used as a functional group in the modification of biomolecules. Its trimethoxysilyl group allows for the attachment to silica-based materials, which can be useful in drug delivery systems and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
作用机制
The mechanism of action of N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine involves its interaction with molecular targets through its amine and trimethoxysilyl groups. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. These interactions are crucial for its applications in material science and biology.
相似化合物的比较
N-Butylamine: A simpler amine with similar reactivity but lacks the trimethoxysilyl group.
N-(3-(Trimethoxysilyl)propyl)ethylenediamine: Contains both an amine and a trimethoxysilyl group but has a different alkyl chain length.
N-(Trimethoxysilylpropyl)diethylenetriamine: A more complex amine with multiple amine groups and a trimethoxysilyl group.
Uniqueness: N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine is unique due to its specific combination of a butyl group and a trimethoxysilyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in different fields.
属性
CAS 编号 |
112309-65-6 |
|---|---|
分子式 |
C13H31NO3Si |
分子量 |
277.48 g/mol |
IUPAC 名称 |
N-butyl-N-(2-trimethoxysilylethyl)butan-1-amine |
InChI |
InChI=1S/C13H31NO3Si/c1-6-8-10-14(11-9-7-2)12-13-18(15-3,16-4)17-5/h6-13H2,1-5H3 |
InChI 键 |
RQPQAZPZICFEQV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)CC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



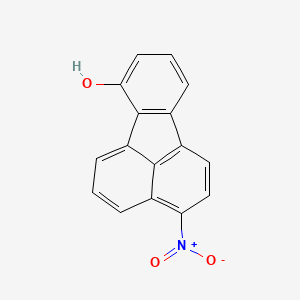


![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
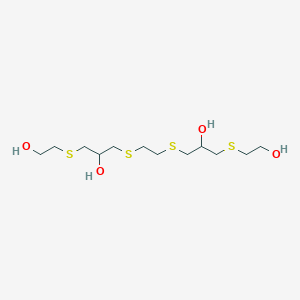

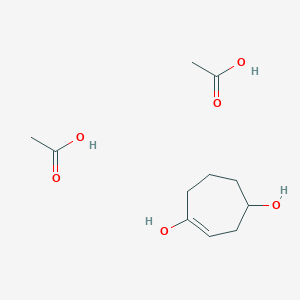
![3-Bromo-2-[(2-methylprop-2-en-1-yl)oxy]oxane](/img/structure/B14297010.png)
![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
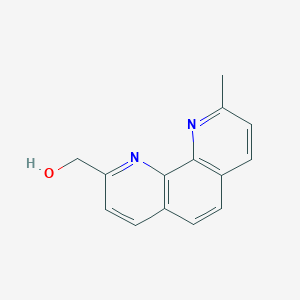
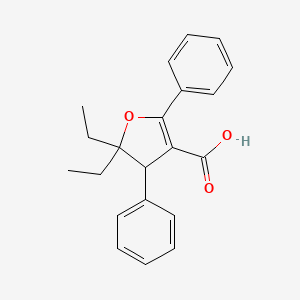
![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)
![4-[Benzyl(phenyl)amino]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B14297040.png)
